molecular formula C26H22O2 B1666686 Benzopinacol CAS No. 464-72-2

Benzopinacol

Cat. No.: B1666686
CAS No.: 464-72-2
M. Wt: 366.4 g/mol
InChI Key: MFEWNFVBWPABCX-UHFFFAOYSA-N
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Description

Benzopinacol, also known as 1,1,2,2-tetraphenylethane-1,2-diol, is an organic compound that is often used as an intermediate in organic synthesis. It is characterized by the presence of two hydroxyl groups attached to a central carbon atom, which is also bonded to four phenyl groups. This compound is notable for its role in photochemical reactions and its ability to undergo rearrangement to form benzopinacolone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzopinacol is typically synthesized through the photochemical reduction of benzophenone. The process involves the exposure of a benzophenone solution in ethanol to sunlight, which induces the formation of this compound through a radical mechanism. The reaction is catalyzed by ultraviolet light, which promotes the homolytic cleavage of the carbonyl group in benzophenone, leading to the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced by the reduction of benzophenone using various reducing agents such as zinc and sulfuric acid, aluminum amalgam, or magnesium and magnesium iodide. The reaction conditions typically involve the use of solvents like isopropyl alcohol or absolute ethyl alcohol, and the process may be carried out under controlled light exposure to optimize yield .

Chemical Reactions Analysis

Types of Reactions: Benzopinacol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Benzopinacolone: Formed through the oxidation of this compound.

    Various Alcohol Derivatives: Formed through further reduction of this compound.

Scientific Research Applications

Organic Synthesis

Benzopinacol serves as a crucial intermediate in organic synthesis. It is primarily synthesized through the photochemical reaction of benzophenone with isopropanol, where UV light facilitates the formation of free radicals that lead to the dimerization of benzophenone into this compound . This transformation is not only efficient but also aligns with green chemistry principles by utilizing light as an energy source.

Key Reactions:

  • Photoreduction of Benzophenone: this compound is formed via the photoreduction process, which can achieve high yields (up to 92%) when optimized .
  • Pinacol Rearrangement: this compound can undergo rearrangement to form benzopinacolone under acidic conditions, showcasing its utility in synthetic pathways .

Photochemistry

This compound plays a significant role in photochemical reactions, particularly in polymer chemistry. It acts as a photoinitiator for free radical polymerizations, which are essential in creating various polymeric materials. The ability of this compound to absorb UV light and initiate radical reactions makes it valuable in:

  • Crosslinking of Polymers: It facilitates the photocrosslinking process, enhancing the mechanical properties of materials .
  • Surface Modification: this compound is utilized in surface photografting techniques to modify material properties at a molecular level, which is crucial for applications in coatings and adhesives .

Material Science

In material science, this compound's properties are exploited for developing advanced materials. Its role as a catalyst in forming unsaturated polyesters highlights its importance in creating durable and versatile materials used in composites and coatings . Additionally, it has been investigated for its potential in:

  • Nanomaterial Synthesis: The photochemical methods involving this compound have been explored for synthesizing nanomaterials under mild conditions, which are beneficial for electronic and optoelectronic applications .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound derivatives in medicinal chemistry. Research indicates that certain derivatives exhibit antineoplastic and antimalarial activities, providing a pathway for developing new therapeutic agents . The exploration of this compound's reactivity towards biological targets opens avenues for drug discovery and development.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound through photoreduction using various solvents demonstrated that using ethyl alcohol instead of traditional solvents improved yield and reduced environmental impact . This aligns with green chemistry initiatives aimed at minimizing hazardous waste.

Case Study 2: Photoinitiators in Polymer Chemistry

Research examining the use of this compound as a photoinitiator revealed that it effectively initiates polymerization processes under UV light, leading to enhanced mechanical properties in polymer films. These findings underscore its significance in producing high-performance materials for industrial applications .

Mechanism of Action

The mechanism of action of benzopinacol primarily involves its ability to undergo photochemical reactions. When exposed to ultraviolet light, this compound undergoes homolytic cleavage of its carbonyl group, leading to the formation of radical intermediates. These radicals can then recombine to form this compound.

Comparison with Similar Compounds

    Pinacol: Similar to benzopinacol, pinacol is a diol that undergoes the pinacol rearrangement to form pinacolone.

    Benzopinacolone: The oxidation product of this compound, which is a ketone.

    Tetraphenylethylene: A compound with a similar structure but without the hydroxyl groups.

Uniqueness of this compound: this compound is unique due to its ability to undergo photochemical reduction and its role as an intermediate in the synthesis of various organic compounds. Its structure, characterized by four phenyl groups and two hydroxyl groups, allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Biological Activity

Benzopinacol, a derivative of benzophenone, is recognized for its diverse biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and case analyses.

Structure and Synthesis

This compound is synthesized through the photochemical reaction of benzophenone, which involves the reduction of the carbonyl group to a hydroxyl group. This transformation results in a compound characterized by two phenyl groups connected by a carbon bridge. The structural formula can be represented as follows:

This compound C13H10O2\text{this compound }C_{13}H_{10}O_2

1. Anticancer Properties

Recent studies have demonstrated significant anticancer activity associated with this compound and its derivatives. For instance, compound derivatives have shown potent inhibitory effects on various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
1HL-600.48
1A-5490.82
1SMMC-77210.26
1SW4800.99

The anticancer mechanism was elucidated through network pharmacology and molecular docking studies, identifying key target genes such as AKT1 and CASP3 involved in tumor progression .

2. Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that certain benzophenone derivatives significantly reduce these cytokines' production in vitro:

  • Inhibitory Activity : The most effective derivatives displayed IC50 values as low as 0.027 μM against p38 MAPK, a crucial mediator in inflammatory responses .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively. Studies have reported its effectiveness against various pathogens:

  • Compounds derived from benzophenone demonstrated strong antimicrobial activity against Staphylococcus aureus and other bacteria, with some exhibiting half-maximal inhibitory concentrations (IC50) ranging from 8.8 to 18.1 μM .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antitumor Activity : A study conducted on benzophenone derivatives revealed that specific compounds inhibited tumor cell proliferation effectively while maintaining low cytotoxicity towards normal cells .
  • Inflammation Model : In a model using RAW264.7 macrophages, dimeric benzophenones were shown to inhibit lipopolysaccharide-induced nitric oxide production significantly, demonstrating their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzopinacol in academic research, and how do reaction conditions influence product purity?

this compound is typically synthesized via photochemical reduction of benzophenone in isopropyl alcohol under UV light or sunlight. Key steps include dissolving benzophenone in isopropyl alcohol, adding a catalytic acid (e.g., glacial acetic acid), and exposing the mixture to light to initiate radical formation and dimerization . Reaction conditions such as light intensity, solvent purity, and reaction time significantly affect purity. Prolonged exposure (5–6 hours) under bright sunlight yields colorless crystals, while incomplete reactions may leave unreacted benzophenone or byproducts .

Q. How can researchers calculate the percent yield of this compound from photochemical reactions, and what common experimental errors affect accuracy?

Percent yield is calculated using the formula:

Yield (%)=(Actual massTheoretical mass)×100\text{Yield (\%)} = \left(\frac{\text{Actual mass}}{\text{Theoretical mass}}\right) \times 100

The theoretical mass is derived from the molar ratio of benzophenone (molar mass: 182.22 g/mol) to this compound (366.4 g/mol). Common errors include incomplete drying of the product, insufficient reaction time, and losses during filtration. For example, 0.502 g of this compound corresponds to 0.00137 moles, but yield discrepancies arise if unreacted starting materials or byproducts are misidentified as pure product .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • NMR : To confirm the dimeric structure via hydroxyl (-OH) and aromatic proton signals.
  • HPLC/GC : To detect impurities (e.g., asymmetric pinacols or benzhydrol) .
  • Melting Point Analysis : Pure this compound melts at 182–184°C; deviations indicate contamination . Data should be cross-validated with control experiments (e.g., blank tests without catalysts) to rule out solvent or catalyst interference .

Advanced Research Questions

Q. How do researchers address discrepancies in product selectivity between photocatalytic and photochemical reduction of benzophenone to this compound?

Photochemical reduction predominantly yields this compound (93% conversion) via hydroxydiphenylmethyl radical dimerization . In contrast, photocatalytic methods (e.g., using TiO₂) favor benzhydrol due to competing radical pathways . To resolve selectivity contradictions:

  • Vary reaction parameters (e.g., light wavelength, catalyst loading).
  • Use HPLC to quantify byproducts (e.g., asymmetric pinacols) and kinetic modeling (e.g., pseudo-first-order rate constants) to identify dominant pathways .
  • Conduct isotopic labeling or radical trapping experiments to validate intermediate species .

Q. What strategies optimize this compound synthesis under green chemistry principles while maintaining high yield and purity?

Green synthesis strategies include:

  • Solvent Selection : Use bio-based isopropyl alcohol instead of hazardous solvents.
  • Energy Efficiency : Leverage sunlight instead of UV lamps, reducing energy consumption .
  • Catalyst-Free Conditions : Avoid acids like glacial acetic acid by optimizing solvent ratios . Monitor environmental impact using metrics like E-factor (waste per product unit) and compare with traditional methods .

Q. In mechanistic studies of this compound formation, how can radical dimerization pathways be distinguished from alternative coupling reactions?

  • Radical Scavengers : Introduce inhibitors (e.g., TEMPO) to quench radical intermediates; suppressed this compound formation confirms radical mechanisms .
  • Kinetic Isotope Effects : Replace isopropyl alcohol with deuterated analogs to study hydrogen abstraction rates .
  • Cross-Coupling Experiments : Mix benzophenone with labeled analogs (e.g., 13C^{13}\text{C}-benzophenone) and analyze products via mass spectrometry to detect symmetric vs. asymmetric dimers .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers handle conflicting data on this compound yields or byproduct profiles across studies?

  • Systematic Replication : Reproduce experiments using identical conditions (e.g., benzophenone concentration: 1 mM, isopropanol excess) .
  • Statistical Validation : Apply ANOVA or t-tests to compare yields; report confidence intervals (e.g., ±0.5% for melting points) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields in sunlight vs. UV lamp setups) .

Q. What methodologies are recommended for identifying and quantifying unknown byproducts in this compound synthesis?

  • LC-MS/MS : Resolve low-concentration byproducts (e.g., eluting at 0–11 minutes in HPLC) and assign structures via fragmentation patterns .
  • Isolation and Crystallization : Separate byproducts via column chromatography and characterize via single-crystal XRD .
  • Computational Modeling : Predict plausible byproduct structures using DFT calculations for radical coupling pathways .

Q. Experimental Design and Reporting

Q. What frameworks ensure rigorous experimental design in this compound research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Define clear hypotheses (e.g., "TiO₂ enhances this compound selectivity").
  • Use PICO (Population: benzophenone; Intervention: photocatalyst; Comparison: catalyst-free; Outcome: yield) for comparative studies .
  • Pre-register protocols to mitigate bias and align with journal standards (e.g., Pharmaceutical Research guidelines) .

Q. How should researchers structure lab reports or manuscripts on this compound studies to meet academic standards?

Follow IMRaD (Introduction, Methods, Results, Discussion) with:

  • Methods : Specify reaction conditions (e.g., "45-minute UV irradiation at 254 nm") and equipment (e.g., HPLC model) .
  • Results : Report numerical data to ≤3 significant figures unless justified by instrument precision (e.g., "k' = 0.063 min⁻¹, R² = 0.99") .
  • Conclusion : Link findings to broader implications (e.g., "Mechanistic insights enable greener pinacol coupling reactions") .

Properties

IUPAC Name

1,1,2,2-tetraphenylethane-1,2-diol
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InChI

InChI=1S/C26H22O2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,27-28H
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InChI Key

MFEWNFVBWPABCX-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
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Molecular Formula

C26H22O2
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DSSTOX Substance ID

DTXSID2060048
Record name 1,2-Ethanediol, 1,1,2,2-tetraphenyl-
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Molecular Weight

366.4 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS]
Record name Benzopinacol
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CAS No.

464-72-2
Record name Benzopinacol
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Synthesis routes and methods

Procedure details

Ethyl red (2.0 mg), 1,1'-diethyl-2,4'-cyanine iodide, was dissolved in 2.0 ml. of acetone/2-methoxyethanol. Then, 50 mg of 4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol was added. The solution was mixed with 1.0 ml of 20 percent polysulfonamide polymer solution (acetone/2-methoxyethanol (1:1)). The solution was mixed and coated on poly(ethylene terephthalate) film base at a wet thickness of 0.098 mm. It was allowed to dry at 49° C. for 15 minutes. The dye in the film had λ max at 565 nm, and at 530 nm, the optical density was 1.8 and 0.93, respectively. The film was heated at 160° C. for 10 seconds. The optical density of the heated film was 0.20 at λ=565 and 0.18 at 530 nm. The reduction in the dye density was 89 percent and 81 percent, at the two wavelengths. The same results were obtained after the film had been held in storage at room temperature for 6 months.
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
acetone 2-methoxyethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
acetone 2-methoxyethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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